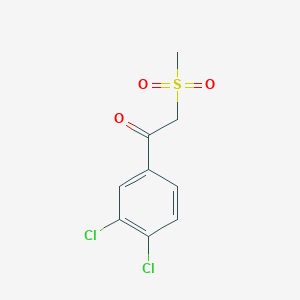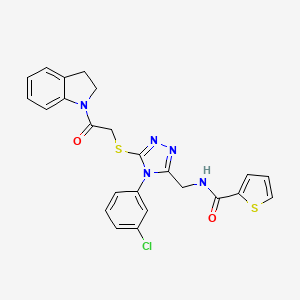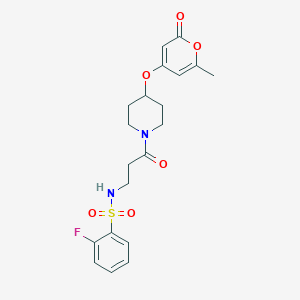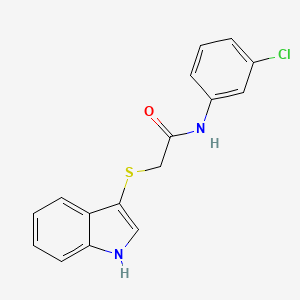![molecular formula C10H11Br B2749536 [1-(Bromomethyl)cyclopropyl]benzene CAS No. 181207-69-2](/img/structure/B2749536.png)
[1-(Bromomethyl)cyclopropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Bromomethyl)cyclopropyl]benzene: is an organic compound with the molecular formula C10H11Br It consists of a benzene ring attached to a cyclopropyl group, which in turn is bonded to a bromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclopropyl]benzene typically involves the bromination of cyclopropylmethylbenzene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the cyclopropylmethylbenzene to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(Bromomethyl)cyclopropyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH), cyanide (CN), or amines (NHR).
Reduction Reactions: The compound can be reduced to [1-(Methyl)cyclopropyl]benzene using reducing agents like lithium aluminum hydride (LiAlH).
Oxidation Reactions: The compound can be oxidized to form [1-(Bromomethyl)cyclopropyl]benzoic acid using oxidizing agents like potassium permanganate (KMnO).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxide substitution.
Reduction: Lithium aluminum hydride (LiAlH) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO) in acidic or basic medium.
Major Products:
Substitution: [1-(Hydroxymethyl)cyclopropyl]benzene, [1-(Cyanomethyl)cyclopropyl]benzene.
Reduction: [1-(Methyl)cyclopropyl]benzene.
Oxidation: [1-(Bromomethyl)cyclopropyl]benzoic acid.
Applications De Recherche Scientifique
Chemistry: [1-(Bromomethyl)cyclopropyl]benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing compounds on biological systems. It may also be used in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of [1-(Bromomethyl)cyclopropyl]benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
- [1-(Chloromethyl)cyclopropyl]benzene
- [1-(Iodomethyl)cyclopropyl]benzene
- [1-(Hydroxymethyl)cyclopropyl]benzene
Comparison: Compared to [1-(Chloromethyl)cyclopropyl]benzene and [1-(Iodomethyl)cyclopropyl]benzene, [1-(Bromomethyl)cyclopropyl]benzene has a bromine atom, which is more reactive than chlorine but less reactive than iodine. This reactivity influences the types of reactions it can undergo and the conditions required. [1-(Hydroxymethyl)cyclopropyl]benzene, on the other hand, has a hydroxyl group instead of a halogen, making it more suitable for different types of chemical transformations.
Propriétés
IUPAC Name |
[1-(bromomethyl)cyclopropyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRGISSJRXNKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CBr)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B2749454.png)
![8-(3-chloro-4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2749457.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2749460.png)

![4-methoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749462.png)

![5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2749466.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749468.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2749469.png)

![8-[(3-Methoxyphenyl)methyl]-5-(4-methylphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene](/img/structure/B2749471.png)

![1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2749473.png)

